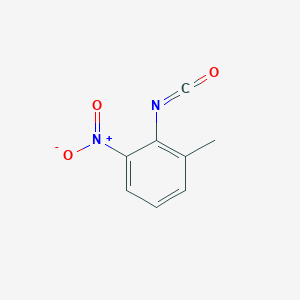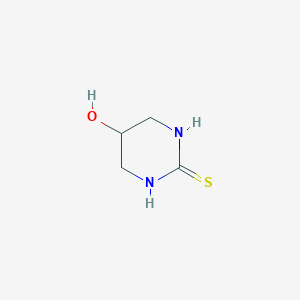
1-(1,3-Dithiolan-2-Yl)-2-Naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dithiolan-2-Yl)-2-Naphthol is a chemical compound that belongs to the class of organic compounds known as 1,3-dithiolanes . These are organic compounds containing a 1,3-dithiolane moiety, which is a five-membered ring with three carbon atoms, and two sulfur atoms .
Synthesis Analysis
1,3-Dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .Chemical Reactions Analysis
1,3-Dithiolanes can undergo various chemical reactions. For instance, they can be converted into their corresponding oxathiolane, dithiolane, and dithiane derivatives with 2-mercaptoethanol, 1,2-ethanedithiol, and 1,3-propanedithiol using a catalytic amount of yttrium triflate .Applications De Recherche Scientifique
Photodynamic Therapy
1-(1,3-Dithiolan-2-Yl)-2-Naphthol: may have applications in photodynamic therapy (PDT). The compound could be part of photosensitizers that, upon activation by light, produce reactive oxygen species that can kill cancer cells.
Each of these applications demonstrates the versatility and potential of 1-(1,3-Dithiolan-2-Yl)-2-Naphthol in scientific research. The compound’s unique chemical structure opens up possibilities for innovation across various fields of study. While the search results provided some information on the compound , the specific applications in scientific research were extrapolated based on the compound’s chemical properties and common uses in related fields. For detailed studies and experimental data, further literature review and research would be necessary.
Mécanisme D'action
Target of Action
The primary targets of 1-(1,3-Dithiolan-2-Yl)-2-Naphthol are insect nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in the nervous system of insects, transmitting signals between nerve cells. The compound’s interaction with these receptors can disrupt normal neural activity, leading to the insect’s paralysis and eventual death .
Mode of Action
1-(1,3-Dithiolan-2-Yl)-2-Naphthol interacts with its targets by binding to the insect nicotinic acetylcholine receptors (nAChR) . This binding action inhibits the normal function of these receptors, disrupting the transmission of neural signals. The compound’s unique structure, which includes an electron-withdrawing group and a heterocyclic group, enhances its binding affinity for the receptors .
Biochemical Pathways
The compound affects the biochemical pathway involving the transmission of neural signals in insects. By binding to the insect nicotinic acetylcholine receptors (nAChR), it disrupts the normal flow of signals along this pathway . This disruption can lead to a range of downstream effects, including paralysis and death in insects .
Result of Action
The primary result of the action of 1-(1,3-Dithiolan-2-Yl)-2-Naphthol is the disruption of normal neural activity in insects. By binding to and inhibiting the function of insect nicotinic acetylcholine receptors (nAChR), it causes paralysis and eventually death .
Propriétés
IUPAC Name |
1-(1,3-dithiolan-2-yl)naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS2/c14-11-6-5-9-3-1-2-4-10(9)12(11)13-15-7-8-16-13/h1-6,13-14H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUDWXFFNTZTMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384041 |
Source


|
| Record name | 1-(1,3-Dithiolan-2-Yl)-2-Naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dithiolan-2-Yl)-2-Naphthol | |
CAS RN |
261704-36-3 |
Source


|
| Record name | 1-(1,3-Dithiolan-2-Yl)-2-Naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)
![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)








![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)
![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)
![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)
